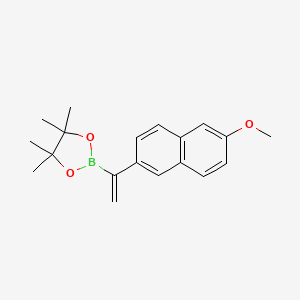
1-(6-Methoxy-2-naphthyl)vinylboronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methoxy-2-naphthyl)vinylboronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds .
Preparation Methods
The synthesis of 1-(6-Methoxy-2-naphthyl)vinylboronic Acid Pinacol Ester typically involves the hydroboration of alkenes or alkynes with pinacolborane. This process can be catalyzed by various metal complexes, such as palladium or iron complexes, to achieve high yields and selectivity . Industrial production methods often employ similar catalytic systems but on a larger scale, ensuring the efficient and cost-effective synthesis of the compound .
Chemical Reactions Analysis
1-(6-Methoxy-2-naphthyl)vinylboronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the boronic ester into a corresponding alcohol or ketone.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: It can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . The major products formed from these reactions are typically biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1-(6-Methoxy-2-naphthyl)vinylboronic Acid Pinacol Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(6-Methoxy-2-naphthyl)vinylboronic Acid Pinacol Ester exerts its effects primarily involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the stability and reactivity of the boronic ester group, which allows for efficient and selective coupling reactions .
Comparison with Similar Compounds
1-(6-Methoxy-2-naphthyl)vinylboronic Acid Pinacol Ester can be compared with other similar compounds, such as:
Vinylboronic Acid Pinacol Ester: This compound is also used in Suzuki-Miyaura coupling reactions but lacks the methoxy-naphthyl group, which can influence reactivity and selectivity.
Phenylboronic Acid Pinacol Ester: Another common boronic ester used in organic synthesis, but with different electronic and steric properties compared to the naphthyl derivative.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in coupling reactions, making it a valuable tool in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C19H23BO3 |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
2-[1-(6-methoxynaphthalen-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H23BO3/c1-13(20-22-18(2,3)19(4,5)23-20)14-7-8-16-12-17(21-6)10-9-15(16)11-14/h7-12H,1H2,2-6H3 |
InChI Key |
XSGMNTGKQYDXTM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4S)-4-[[(E)-4-Bromo-2-buten-1-yl]oxy]-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B15336375.png)
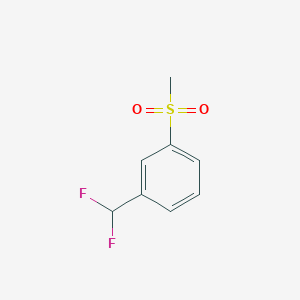
![3-[3-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B15336392.png)
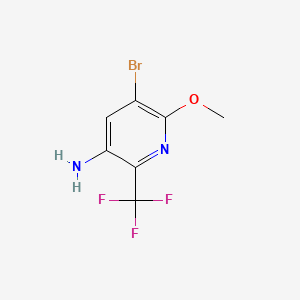
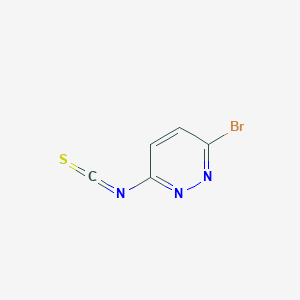
![2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid](/img/structure/B15336415.png)
![10',10'-Dimethyl-10H,10'H-spiro[acridine-9,9'-anthracene]](/img/structure/B15336420.png)
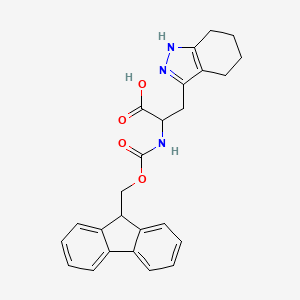
![5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde](/img/structure/B15336426.png)
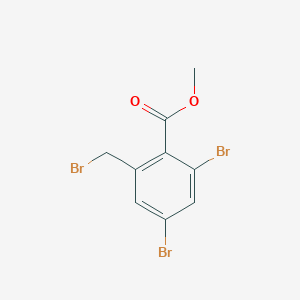

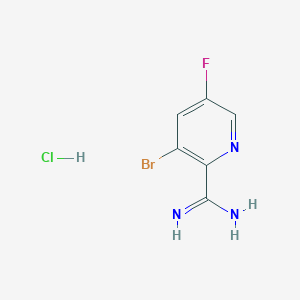
![5-Bromobenzo[d][1,3]dioxole-2-thione](/img/structure/B15336465.png)
![4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B15336469.png)
